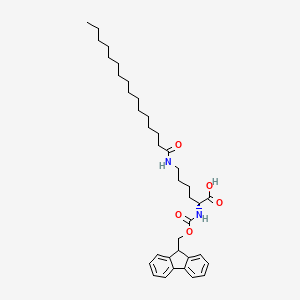

Fmoc-d-lys(palm)-oh

Description

Significance of Lipidated Amino Acids as Building Blocks in Research

Lipidation, the covalent attachment of a lipid moiety to a molecule, is a powerful strategy to modulate the physicochemical and biological properties of peptides and other therapeutic agents. researchgate.netresearchgate.net The introduction of a lipid, such as the palmitoyl (B13399708) group in Fmoc-D-Lys(Palm)-OH, significantly increases the hydrophobicity of the molecule. chemimpex.com This modification has profound implications for its application in research.

One of the primary benefits of lipidation is the enhancement of a peptide's half-life in the bloodstream. researchgate.netbiochempeg.com The attached lipid can bind to serum albumin, a long-lived protein in the blood, effectively creating a circulating reservoir of the lipidated peptide. researchgate.netbiochempeg.com This association with albumin protects the peptide from rapid renal clearance and enzymatic degradation, thereby prolonging its therapeutic window. researchgate.net

Furthermore, the lipid tail can facilitate the interaction of the peptide with cell membranes, which are lipid bilayers. researchgate.netrsc.org This can enhance cellular uptake and permeability, allowing the peptide to reach intracellular targets that would otherwise be inaccessible. chemimpex.combiochempeg.com The amphiphilic nature of lipidated peptides, possessing both hydrophobic (the lipid) and hydrophilic (the peptide backbone) regions, can also drive their self-assembly into various nanostructures, such as micelles, nanofibers, and hydrogels. mdpi.comresearchgate.net These self-assembled materials are of great interest in drug delivery, tissue engineering, and other areas of materials science. rsc.orgresearchgate.net

Fmoc-D-Lys(Palm)-OH serves as a key building block for the synthesis of such lipidated peptides. chemimpex.com Its pre-lipidated nature simplifies the synthetic process, allowing for the direct incorporation of the lipidated amino acid into a growing peptide chain using standard SPPS protocols. researchgate.net

Overview of Research Trajectories for Fmoc-D-Lys(Palm)-OH and Related Constructs

The unique combination of features in Fmoc-D-Lys(Palm)-OH has spurred its use in several cutting-edge research areas. Its applications primarily leverage the properties conferred by both the D-amino acid and the palmitoyl group.

In chemical biology , a major research trajectory involves the development of stabilized, long-acting peptide therapeutics. By incorporating Fmoc-D-Lys(Palm)-OH into peptide sequences, researchers can create analogs of naturally occurring peptides with improved pharmacokinetic profiles. chemimpex.comresearchgate.net This is particularly relevant for peptides intended for the treatment of chronic conditions where sustained activity is desirable. Another area of focus is the creation of peptide-based drug delivery systems. The lipidated D-amino acid can act as a membrane anchor or a component of a self-assembling nanocarrier for other therapeutic agents. chemimpex.comrsc.org

In materials science , the self-assembly properties of peptides containing Fmoc-D-Lys(Palm)-OH are a central theme of investigation. Researchers are exploring how the interplay between the hydrophobic palmitoyl chains and the peptide backbone can be controlled to form well-defined nanostructures. researchgate.net These materials are being investigated for applications such as hydrogels for 3D cell culture and tissue regeneration, as well as for the development of novel biosensors and catalytic systems. chemimpex.commdpi.com

Furthermore, related constructs where the palmitoyl group is attached via a linker, such as glutamic acid, for example in Fmoc-D-Lys(Palm-Glu-OtBu)-OH, are also being explored. chemimpex.combapeks.combapeks.com These linkers can fine-tune the properties of the final lipidated peptide, influencing its solubility, self-assembly behavior, and biological activity. researchgate.net The enantiomeric versions, such as Fmoc-L-Lys(Palm)-OH, are also used as controls and for direct comparison to understand the specific contributions of the D-amino acid stereochemistry. issuu.com

Research Applications of Fmoc-D-Lys(Palm)-OH and Related Constructs

| Research Area | Key Application | Underlying Principle | Example Construct |

|---|---|---|---|

| Chemical Biology | Development of long-acting peptide therapeutics | Increased enzymatic stability (D-amino acid) and albumin binding (lipidation) mdpi.comresearchgate.net | Fmoc-D-Lys(Palm)-OH iris-biotech.de |

| Drug Delivery | Creation of self-assembling nanocarriers | Amphiphilicity driving formation of micelles or nanoparticles chemimpex.comrsc.org | Fmoc-D-Lys(Palm)-OH chemimpex.com |

| Materials Science | Formation of hydrogels for tissue engineering | Self-assembly of lipidated peptides into nanofibrous networks researchgate.net | Fmoc-D-Lys(Palm)-OH iris-biotech.de |

| Drug Development | Synthesis of peptide-drug conjugates | Use as a linker with enhanced stability and cellular interaction chemicalbook.com | Fmoc-Lys(Pal-Glu-OtBu)-OH chemicalbook.com |

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(hexadecanoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H54N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-26-35(40)38-27-20-19-25-34(36(41)42)39-37(43)44-28-33-31-23-17-15-21-29(31)30-22-16-18-24-32(30)33/h15-18,21-24,33-34H,2-14,19-20,25-28H2,1H3,(H,38,40)(H,39,43)(H,41,42)/t34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZCUQJUXKWZEE-UUWRZZSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H54N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies Utilizing Fmoc D Lys Palm Oh

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Fmoc-D-Lys(Palm)-OH is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for assembling peptides on a solid support. beilstein-journals.orgrsc.org This method involves the sequential addition of amino acids to a growing peptide chain anchored to a resin. beilstein-journals.org The use of Fmoc-D-Lys(Palm)-OH allows for the direct incorporation of a lipid moiety at a specific position within the peptide sequence. nih.gov

Role as a Stereochemically Defined Lipidated Lysine (B10760008) Building Block

Fmoc-D-Lys(Palm)-OH serves as a pre-lipidated, stereochemically defined building block. chemimpex.combapeks.com This means the palmitoyl (B13399708) group is already attached to the ε-amino group of the D-lysine, and the stereochemistry at the α-carbon is fixed in the D-configuration. iris-biotech.deissuu.com The use of such a pre-formed building block offers a significant advantage in SPPS by simplifying the synthesis process and avoiding potential side reactions that could occur if the lipidation were performed on the resin-bound peptide. nih.gov The D-configuration is particularly notable as it can confer increased resistance to enzymatic degradation compared to the natural L-amino acids, a desirable trait for therapeutic peptides. frontiersin.org

The direct incorporation of Fmoc-D-Lys(Palm)-OH ensures precise control over the location of the lipid modification within the peptide sequence. This is crucial for structure-activity relationship studies, where the exact positioning of the lipid can significantly influence the biological activity and pharmacokinetic profile of the final lipopeptide. The Fmoc group at the α-amine serves as a temporary protecting group, which is removed at each cycle of the synthesis to allow for the coupling of the next amino acid. beilstein-journals.org

Mitigating Side Reactions in Fmoc-Based Peptide Synthesis

Fmoc-based SPPS is a robust methodology, but it is not without potential side reactions that can impact the purity and yield of the final peptide. nih.goviris-biotech.de

A significant side reaction in the synthesis of lysine-containing peptides is the premature removal of the Nα-Fmoc group by the free ε-amino group of a lysine residue within the same or a neighboring peptide chain on the resin. researchgate.net The basicity of the lysine side-chain amine (pKa ~10.5) is sufficient to catalyze the β-elimination of the Fmoc group, which is designed to be removed by a stronger base like piperidine. researchgate.net

This premature deprotection can lead to the insertion of an extra amino acid or the formation of deletion sequences if the subsequent coupling is incomplete. This problem is particularly pronounced when a lysine residue with an unprotected side chain is present in the growing peptide. While the use of Fmoc-D-Lys(Palm)-OH circumvents this specific issue by having the ε-amino group acylated and thus non-basic, the problem can arise when using orthogonally protected lysines. After the orthogonal protecting group (e.g., Alloc, Dde) is removed to expose the ε-amine for lipidation, this newly freed amine can cause premature deprotection of the N-terminal Fmoc group of the peptide chain. researchgate.net

Strategies to mitigate this include:

In situ Neutralization/Coupling Protocols: Performing the coupling step immediately after neutralization of the protonated amine can reduce the time the free base is present. researchgate.net

Tandem Deprotection-Coupling: In the case of Alloc protection, a "tandem deprotection-coupling" reaction can be employed where the acylation reagent is present during the palladium-catalyzed deprotection. researchgate.net

Strategic Placement of Lysine: If possible, avoiding the placement of the lysine to be deprotected near the N-terminus can reduce the likelihood of this side reaction.

Other common side reactions in Fmoc-SPPS include aspartimide formation, especially in sequences containing Asp-Gly or Asp-Ser, and diketopiperazine formation at the dipeptide stage. nih.goviris-biotech.depeptide.com Careful selection of protecting groups, coupling reagents, and reaction conditions is crucial to minimize these and other potential byproducts. nih.gov

Development of Optimized Coupling Reagents and Conditions

The efficient incorporation of Fmoc-D-Lys(Palm)-OH into a growing peptide chain is critical for the successful synthesis of lipidated peptides. The bulky nature of both the Fmoc and the palmitoyl groups can present steric challenges, necessitating the use of optimized coupling reagents and conditions to ensure high coupling efficiency and prevent incomplete reactions or side product formation.

Research into the synthesis of complex peptides, such as analogs of Glucagon-Like Peptide-1 (GLP-1), has driven the development of highly efficient coupling methods. For instance, in the synthesis of Liraglutide (B1674861), a GLP-1 analog, various coupling reagents have been evaluated. While standard carbodiimide (B86325) reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with an additive like Oxyma Pure are effective, more potent activating agents are often required for sterically hindered couplings. unifi.itacs.org

One of the most effective classes of coupling reagents for challenging couplings are the aminium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). rsc.orgnih.gov These reagents, in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA), form highly reactive activated esters that facilitate rapid and efficient amide bond formation. rsc.orgnih.gov

The choice of solvent also plays a significant role. While N,N-dimethylformamide (DMF) has traditionally been the solvent of choice for SPPS, greener alternatives are being explored. unifi.it For example, binary mixtures of dimethyl sulfoxide (B87167) (DMSO) and more environmentally friendly acetate (B1210297) solvents have been successfully employed in the synthesis of liraglutide, demonstrating that high purity can be achieved without relying on DMF. unifi.it

The development of optimized conditions extends to the specific building block used. In some synthetic strategies for liraglutide, a larger, pre-functionalized building block, Fmoc-Lys(Palm-Glu-OtBu)-OH, is used. unifi.itbapeks.com The coupling of this bulky unit requires robust activation, often achieved with DIC and Oxyma Pure, sometimes necessitating double coupling to ensure complete reaction. unifi.it

The following table summarizes common coupling reagents and conditions used in syntheses involving lipidated lysine derivatives:

| Coupling Reagent/Cocktail | Additive(s) | Base | Typical Application | Reference(s) |

| DIC | Oxyma Pure | - | Standard couplings, including Fmoc-Lys(Palm-Glu-OtBu)-OH | unifi.itacs.org |

| HBTU | - | DIPEA | Manual SPPS for complex sequences | nih.gov |

| HATU | - | DIPEA | Coupling of palmitic acid to the peptide | rsc.org |

| TBEC | Oxyma Pure | - | "Green" synthesis of liraglutide | unifi.it |

| HCTU | DIEA | - | Optimized synthesis of liraglutide | csic.es |

Solution-Phase Synthesis Approaches for Conjugation and Macrocyclization

While solid-phase synthesis is the dominant method for preparing peptides, solution-phase techniques remain valuable, particularly for the synthesis of large quantities of peptides and for specific modifications like conjugation and macrocyclization. Fmoc-D-Lys(Palm)-OH and related derivatives can be utilized in solution-phase approaches, although this is less common than their use in SPPS. googleapis.comgoogle.com

In a solution-phase strategy, peptide fragments are synthesized and purified individually before being coupled together. The lipophilic nature of Fmoc-D-Lys(Palm)-OH can impact its solubility and handling in various solvents, requiring careful optimization of reaction conditions.

Macrocyclization, the process of forming a cyclic peptide from a linear precursor, is a key strategy for improving the conformational stability, receptor affinity, and metabolic resistance of peptides. While often performed on-resin in SPPS, solution-phase macrocyclization is also a viable approach. nih.govuninsubria.it For peptides containing a lipidated D-lysine, cyclization can be achieved through various chemistries, such as forming an amide bond between the N-terminus and C-terminus, or between the side chains of two other amino acids within the sequence.

A notable example of a macrocyclization strategy involves the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov In this approach, a peptide is synthesized with an azide-containing amino acid and an alkyne-containing amino acid. The subsequent intramolecular "click" reaction forms a stable triazole linkage, resulting in a cyclic peptide. While this specific example doesn't directly involve Fmoc-D-Lys(Palm)-OH in the cyclization itself, it illustrates a powerful technique that could be combined with lipidation to create complex, constrained peptide structures.

Synthesis of Complex Peptide Constructs Incorporating D-Lysine and Lipidation

Fmoc-D-Lys(Palm)-OH is a key reagent for introducing these features in a single step during SPPS. issuu.com This simplifies the synthetic process compared to strategies that involve the on-resin deprotection of a protecting group on the lysine side chain followed by acylation with palmitic acid. rsc.orgresearchgate.net

The synthesis of analogs of GLP-1, such as liraglutide, provides a prominent example of the construction of complex lipidated peptides. unifi.itbapeks.comiris-biotech.deiris-biotech.de In many synthetic routes for liraglutide and its stereoisomeric impurities, a building block like Fmoc-L-Lys(Palm-D-Glu-OtBu)-OH or its D-Lys counterpart is employed. iris-biotech.deiris-biotech.de This building block not only contains the lipidated lysine but also a glutamic acid spacer, which is crucial for the biological activity of the final peptide. The use of such pre-assembled, complex building blocks streamlines the synthesis and ensures the correct stereochemistry and connectivity of the side chain.

The research findings on the synthesis of these complex peptides highlight several key considerations:

Orthogonal Protection Strategy: The use of the Fmoc group for Nα-protection is compatible with acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) and the resin linker, allowing for selective deprotection and chain elongation. issuu.comiris-biotech.de For strategies involving on-resin modification of the lysine side chain, an orthogonal protecting group like Alloc or Mtt is used, which can be removed under specific conditions without affecting other protecting groups. rsc.orgresearchgate.netiris-biotech.de

Minimizing Aggregation: Long, hydrophobic sequences, especially those containing a lipid tail, are prone to aggregation during SPPS, which can lead to incomplete reactions and low yields. researchgate.net The use of pseudoprolines (dipeptide building blocks that disrupt secondary structure formation) and optimized coupling conditions can help to mitigate these issues. acs.orgresearchgate.net

Purification Challenges: The final purification of lipidated peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) can be challenging due to their hydrophobicity and potential for aggregation. Careful selection of the stationary phase, mobile phase composition, and gradient is necessary to achieve high purity.

Design Principles and Chemical Modifications of Fmoc D Lys Palm Oh Derivatives

Strategies for Introducing Functional Probes and Reporter Groups

The structure of Fmoc-D-Lys(Palm)-OH allows for the strategic introduction of various functional probes and reporter groups. These modifications are crucial for creating tools to study complex biological processes. The lysine (B10760008) side chain, after removal of the palmitoyl (B13399708) group or by using a different protecting group strategy during synthesis, offers a reactive handle for attaching these moieties. chempep.com

The attachment of fluorescent tags to molecules like Fmoc-D-Lys(Palm)-OH derivatives is a powerful strategy for molecular imaging research. mdpi.com These fluorescently labeled molecules act as probes that allow for the visualization and tracking of biological events in real-time. The lysine side chain is a common site for attaching fluorescent dyes. chempep.com

The development of dual-mode probes, which combine a fluorescent reporter with a positron emission tomography (PET) active radionuclide like fluorine-18, has enhanced imaging capabilities. mdpi.com This approach merges the high sensitivity and deep tissue penetration of PET with the high resolution of optical imaging. mdpi.com For instance, fluorescent scaffolds such as BODIPYs, cyanines, and xanthene derivatives can be radiolabeled and attached to biomolecules. mdpi.com The synthesis of these bimodal probes can be complex, sometimes requiring sequential labeling steps to attach both the dye and the radionuclide to a biomolecule. mdpi.com

Commonly Used Fluorescent Tags for Bioconjugation

| Tag Family | Example | Common Application |

|---|---|---|

| Coumarin | (7-methoxycoumarin-4-yl)acetyl (Mca) | FRET-based enzyme assays |

| Xanthene | Fluorescein (e.g., 5-FAM) | Fluorescent labeling of peptides |

This table summarizes examples of fluorescent tags that can be conjugated to amino acid derivatives for research purposes. issuu.comchempep.com

Biotin (B1667282) and other affinity tags can be incorporated into Fmoc-D-Lys(Palm)-OH derivatives to facilitate the detection, purification, and isolation of biomolecules. issuu.comchempep.com Biotin's exceptionally strong and specific interaction with avidin (B1170675) and streptavidin forms the basis of many research applications. issuu.comchempep.com

Fmoc-protected lysine derivatives where the side chain is modified with biotin, such as Fmoc-D-Lys(Biotin)-OH, are commercially available and used in SPPS to create specifically labeled peptides. broadpharm.com These biotinylated peptides can then be used as probes in various assays. chempep.com The binding of labeled streptavidin to a biotinylated peptide can amplify the detection signal, as multiple reporter molecules can be attached to a single streptavidin protein. chempep.com To improve the efficiency of this interaction, spacers, such as polyethylene (B3416737) glycol (PEG) linkers, can be placed between the biotin tag and the peptide to reduce steric hindrance. issuu.com

Examples of Fmoc-Lysine Derivatives with Affinity Tags

| Compound | Side-Chain Modification | Protecting Group (α-amino) | Protecting Group (ε-amino) |

|---|---|---|---|

| Fmoc-D-Lys(Biotin)-OH | Biotin | Fmoc | Biotin |

| Fmoc-Lys(Boc)-OH | None (until deprotection) | Fmoc | Boc |

This table illustrates different Fmoc-protected lysine derivatives used in peptide synthesis, where the side-chain protecting group allows for the eventual attachment of affinity tags or other modifications. chempep.comsigmaaldrich.com

Bioconjugation of Fluorescent Tags for Molecular Imaging Research

Tailoring Lipophilicity and Amphiphilicity through Palmitoylation

The covalent attachment of a palmitoyl group to the lysine side chain is a key modification that significantly increases the lipophilicity of the resulting molecule. researchgate.net This process, known as lipidation, transforms the hydrophilic amino acid into an amphiphilic structure, possessing both a polar head (the amino acid backbone) and a nonpolar tail (the fatty acid chain). researchgate.netresearchgate.net This amphiphilicity is a critical driver for the self-assembly of these molecules into various nanostructures in aqueous environments, such as micelles, vesicles, and fibers. researchgate.netnih.govreading.ac.uk

The self-assembly process is governed by a balance of non-covalent interactions, including hydrophobic interactions between the palmitoyl chains and hydrogen bonding or electrostatic interactions between the peptide portions. researchgate.netfrontiersin.org The final morphology of the self-assembled structure can be influenced by factors such as the number and position of the lipid chains and the surrounding pH. researchgate.netreading.ac.uk For example, research on Toll-like receptor agonist lipopeptides has shown that the number of attached hexadecyl (palmitoyl) lipid chains dictates whether the molecules form spherical micelles or more complex wormlike micelles. researchgate.netnih.gov The introduction of a bulky N-terminal Fmoc group can also influence the size and type of the resulting vesicles. researchgate.netnih.gov

The ability to control the self-assembly of these lipidated amino acids into well-defined nanostructures is of great interest for applications in nanotechnology and medicinal chemistry. researchgate.netfrontiersin.org

Stereochemical Influence (D-configuration) on Derivative Functionality in Research Models

The stereochemistry of amino acids plays a crucial role in the structure and function of peptides. While L-amino acids are the building blocks of naturally occurring proteins, the incorporation of their D-enantiomers can confer unique and advantageous properties, particularly in research models. nih.gov

A primary benefit of using D-amino acids, such as in Fmoc-D-Lys(Palm)-OH, is the enhanced stability of the resulting peptides against enzymatic degradation. pnas.org Proteases, the enzymes that break down proteins and peptides, are stereospecific and primarily recognize and cleave peptide bonds formed by L-amino acids. nih.gov Peptides containing D-amino acids are poor substrates for these enzymes, leading to a significantly longer biological half-life. pnas.orgnih.gov Studies have shown that peptides with D-amino acids at their ends are more resistant to degradation in human serum and lysosomal preparations compared to their all-L counterparts. pnas.org

Role in Supramolecular Self Assembly Research

Mechanisms of Peptide Amphiphile Self-Assembly

The self-assembly of peptide amphiphiles like Fmoc-d-lys(palm)-oh into ordered nanostructures is a complex process governed by a fine balance of multiple non-covalent forces. nih.govscispace.com These interactions, acting in concert, dictate the final morphology and properties of the resulting supramolecular architectures. acs.org

Contribution of Hydrophobic Interactions and Lipidation

A primary driving force for the self-assembly of peptide amphiphiles in aqueous environments is the hydrophobic effect. nih.govacs.org The long alkyl chain of the palmitoyl (B13399708) group in Fmoc-d-lys(palm)-oh is inherently water-insoluble. To minimize their contact with water molecules, these hydrophobic tails aggregate, forming a core that is shielded from the aqueous surroundings. nih.gov This process, known as hydrophobic collapse, is a spontaneous and entropically favorable process that initiates the aggregation of individual peptide amphiphile molecules. rsc.org

Molecular dynamics simulations have confirmed that hydrophobic interactions are a dominant force during the initial stages of self-assembly, leading to the formation of aggregates that act as nuclei for further growth. scispace.com The length of the alkyl chain can be tuned to modulate the strength of these hydrophobic interactions, thereby influencing the resulting nanostructure. nih.gov Lipidation, the attachment of this fatty acid chain, is a key design element that imparts the strong amphiphilicity necessary for the formation of well-defined nanostructures with distinct hydrophobic and hydrophilic domains. nih.gov

Interplay of Hydrogen Bonding and Aromatic Stacking (Fmoc Group)

While hydrophobic interactions initiate aggregation, the formation of stable, ordered structures is heavily reliant on more specific interactions, namely hydrogen bonding and π-π stacking. nih.govreading.ac.uk The peptide backbone of the lysine (B10760008) residue provides amide groups that can participate in intermolecular hydrogen bonding. reading.ac.uknih.gov These hydrogen bonds often lead to the formation of secondary structures like β-sheets, which are common motifs in self-assembled peptide systems and contribute to the formation of fibrillar structures. reading.ac.ukresearchgate.net

The N-terminal Fmoc group plays a crucial dual role in the self-assembly process. Its large, planar aromatic rings are prone to π-π stacking interactions, which are a significant driving force for the organization of molecules into well-defined structures. nih.govreading.ac.ukresearchgate.net These aromatic interactions, alongside hydrogen bonding, stabilize the self-assembled state. nih.govnih.gov The combination of hydrophobic collapse, hydrogen bonding, and π-π stacking results in a cooperative self-assembly process, where the interplay of these forces dictates the final morphology of the supramolecular construct. nih.govreading.ac.uk

Formation of Hierarchical Nanostructures and Hydrogels

The self-assembly of Fmoc-d-lys(palm)-oh and similar peptide amphiphiles can lead to a variety of hierarchical nanostructures, which can further associate to form macroscopic materials such as hydrogels. nih.govnih.gov These materials are of great interest for applications in tissue engineering and drug delivery due to their biocompatibility and tunable properties. mdpi.comnih.gov

Engineering Peptide-Based Supramolecular Assemblies (e.g., Fibers, Micelles, Nanoparticles)

By carefully designing the peptide amphiphile molecule and controlling the assembly conditions, a diverse range of supramolecular structures can be engineered. nih.govresearchgate.net Depending on the balance of hydrophobic and hydrophilic interactions, as well as the strength of hydrogen bonding and π-π stacking, peptide amphiphiles can form nanofibers, nanotubes, nanoribbons, spherical micelles, or nanoparticles. nih.govscispace.comacs.org

For instance, at high concentrations, the strong intermolecular interactions of peptide amphiphiles can lead to the formation of long, high-aspect-ratio nanofibers. nih.govacs.org These nanofibers can entangle to create a three-dimensional network, which is the basis for hydrogel formation. nih.gov Conversely, under conditions that favor a higher degree of curvature in the molecular packing, such as at lower concentrations or with different ionic strengths, spherical micelles might be the predominant structure. acs.org The ability to control the morphology of the self-assembled nanostructures is a key advantage of using peptide amphiphiles as building blocks for advanced materials. nih.gov

Investigation of Critical Gelation Concentrations and Rheological Properties of Hydrogels

A critical parameter in the formation of hydrogels from peptide amphiphiles is the critical gelation concentration (CGC), which is the minimum concentration required to form a self-supporting gel. researchgate.netumich.edu Researchers have identified minimalistic dipeptides, such as Fmoc-Lys(Fmoc)-Asp, that can form hydrogels at exceptionally low concentrations, as low as 0.002 wt%. researchgate.netumich.edumdpi.com This "hypergelator" capability is attributed to the strong and specific intermolecular interactions that lead to efficient network formation. mdpi.comumich.edu

The mechanical properties of these hydrogels are often characterized using rheology, which measures the material's response to applied stress or strain. nih.govresearchgate.net Rheological studies typically show that for a hydrogel, the storage modulus (G'), representing the elastic component, is significantly higher than the loss modulus (G''), representing the viscous component, indicating a solid-like behavior. umich.edunih.gov The rheological properties, such as stiffness and elasticity, are crucial for the intended application, for example, providing a suitable scaffold for cell growth in tissue engineering. mdpi.comnih.gov These properties can be tuned by altering the peptide concentration, the molecular structure of the amphiphile, and the environmental conditions. nih.govmdpi.com

| Peptide Amphiphile | Critical Gelation Concentration (CGC) (wt%) | Reference |

| Fmoc-Lys(Fmoc)-Asp | 0.002 | researchgate.netumich.edu |

| Dehydrotripeptides | 0.04 - 0.1 | mdpi.com |

| Fmoc-Phe-Phe | ~0.5 | mdpi.com |

Influence of Environmental Stimuli (e.g., pH, Solvent) on Self-Assembly Morphology

The self-assembly process of peptide amphiphiles is highly sensitive to environmental cues, which can be exploited to control the formation and morphology of the resulting nanostructures. nih.govnih.govnih.gov Changes in pH, solvent composition, temperature, and ionic strength can all influence the delicate balance of non-covalent interactions. acs.orgnih.gov

For example, pH can alter the ionization state of acidic or basic amino acid residues within the peptide sequence. acs.orgnih.gov This change in charge can significantly impact electrostatic interactions, either promoting or disrupting self-assembly. nih.govacs.org A study on a Fmoc-tripeptide demonstrated that varying the pH resulted in different morphologies, including helical nanoribbons at a specific pH range and nanofibers at other pH values. acs.org The solvent composition also plays a critical role; for instance, the use of a solvent-switching technique, where a peptide is first dissolved in an organic solvent and then introduced into an aqueous phase, is a common method to trigger hydrogelation. mdpi.com This stimulus-responsiveness is a key feature that makes these materials "smart," with potential for applications in controlled drug release systems that respond to specific physiological conditions. nih.govnih.gov

Computational and Theoretical Studies of Self-Assembly Processes

Computational and theoretical studies, particularly molecular dynamics (MD) simulations, have become indispensable tools for elucidating the complex self-assembly mechanisms of amphiphilic molecules like Fmoc-D-lys(palm)-oh. While direct computational studies specifically targeting Fmoc-D-lys(palm)-oh are not extensively documented in publicly available literature, a wealth of research on analogous Fmoc-peptides, lipopeptides, and palmitoylated systems provides a robust framework for understanding its behavior at an atomic level. nih.govnih.govrsc.org These studies offer insights into the fundamental non-covalent interactions and thermodynamic forces that govern the spontaneous organization of these molecules into ordered supramolecular structures.

Molecular dynamics simulations allow researchers to model the dynamic evolution of a system of molecules, tracking their positions and interactions over time. osti.gov This provides a "computational microscope" to observe the self-assembly pathway, from randomly dispersed monomers to stable, hierarchical nanostructures. Both all-atom (AA-MD) and coarse-grained (CG-MD) simulations are employed. rsc.orgacs.org AA-MD provides high-resolution detail of specific interactions, such as hydrogen bonding and aromatic stacking, while CG-MD allows for the simulation of larger systems over longer timescales to observe the formation of large-scale assemblies. osti.govacs.org

The primary driving forces for the self-assembly of Fmoc-D-lys(palm)-oh, as investigated through computational models of similar molecules, are a combination of π-π stacking, hydrophobic interactions, and hydrogen bonding. researchgate.netbilkent.edu.trfrontiersin.org

π-π Stacking: The fluorenyl (Fmoc) group is the dominant contributor to this interaction. MD simulations consistently show that the initial step of aggregation is often driven by the strong, attractive stacking interactions between the aromatic rings of the Fmoc moieties. rsc.orgresearchgate.net Computational analysis of the radial distribution function (RDF) between fluorenyl rings in simulated aggregates reveals characteristic distances indicative of well-ordered π-π stacking. osti.gov

Hydrophobic Interactions: The long 16-carbon palmitoyl chain provides a significant hydrophobic driving force. In aqueous environments, these aliphatic tails are driven to sequester themselves from water, leading to the formation of a hydrophobic core. nih.govfrontiersin.org Simulations of lipidated peptides demonstrate that these alkyl chains play a crucial role in the stabilization and morphology of the final self-assembled structures. nih.gov

Hydrogen Bonding: The peptide backbone, specifically the amide and carboxyl groups, facilitates the formation of intermolecular hydrogen bonds. These interactions are critical for directing the one-dimensional growth and stability of fibrillar structures, often leading to the formation of β-sheet-like arrangements which are a common feature in the self-assembly of Fmoc-amino acids. researchgate.net

Force fields are a critical component of MD simulations, defining the potential energy of the system. For biomolecular simulations, force fields like CHARMM, AMBER, OPLS, and GROMOS are common for all-atom models. nih.govrsc.org Specific parameterization for the Fmoc-group has been developed for the CHARMM force field to accurately model its behavior. researchgate.net For coarse-grained models, the MARTINI force field is widely used, enabling the study of large-scale phenomena like fibril formation. acs.org

A typical computational study involves setting up a simulation box containing a number of Fmoc-lipopeptide molecules randomly dispersed in a solvent (usually water) and running the simulation for nanoseconds to microseconds. osti.govresearchgate.net Analysis of the simulation trajectory can reveal the step-by-step mechanism of assembly, calculate the interaction energies between different molecular components to quantify the contributions of various forces, and predict the final, equilibrium structure of the aggregate. rsc.orgosti.gov For instance, simulations on Fmoc-dipeptides have shown convergence to condensed fibril structures where the Fmoc groups form a stable core. rsc.org

The table below summarizes typical parameters and findings from molecular dynamics simulations on systems analogous to Fmoc-D-lys(palm)-oh, illustrating the type of data and insights that can be obtained.

| Parameter | Description | Examples from Analogous Systems | Key Insights |

| Simulation Type | The level of detail used to represent the molecules. | All-Atom (AA-MD), Coarse-Grained (CG-MD) rsc.orgacs.org | AA-MD for detailed interaction analysis; CG-MD for large-scale assembly dynamics. |

| Software | The program used to run the simulation. | NAMD, GROMACS, AMBER nih.govresearchgate.net | Standard academic and commercial software packages for molecular simulation. |

| Force Field | The set of equations and parameters used to calculate the system's energy. | CHARMM, OPLS (All-Atom); MARTINI (Coarse-Grained) rsc.orgacs.orgresearchgate.net | Accurate force fields are crucial for realistic simulation outcomes. |

| System Setup | The initial conditions of the simulation. | 100-600 molecules in a water box; concentrations from 100 mM to 200 mM. osti.gov | Simulates behavior from random dispersion to aggregation under specific conditions. |

| Analysis Methods | Techniques used to extract information from the simulation data. | Radial Distribution Function (RDF), Interaction Energy Calculation, Root Mean Square Deviation (RMSD). osti.gov | Quantifies π-π stacking distances, determines the strength of driving forces, and tracks structural stability. |

| Predicted Structures | The final morphology of the self-assembled aggregates. | Cylindrical nanofibers, ribbons, bilayers, micelles. osti.govbilkent.edu.tr | Connects molecular structure to macroscopic material morphology. |

| Key Findings | The main conclusions drawn from the simulation. | Self-assembly is initiated by Fmoc π-π stacking, followed by hydrophobic collapse of alkyl chains. rsc.orgosti.gov | Elucidates the hierarchical mechanism of self-assembly. |

Applications in Advanced Chemical Biology and Biomaterials Research Non Clinical Focus

Development of Peptide-Based Biomaterials for In Vitro Cellular Environments

The ability of peptides containing Fmoc-d-lys(palm)-oh to self-assemble into defined nanostructures has made them a cornerstone in the development of advanced biomaterials for laboratory-based cellular studies.

Scaffolding for 3D Cell Culture and Tissue Engineering Research

Traditional two-dimensional cell culture on flat surfaces often fails to replicate the complex three-dimensional (3D) environments found in living tissues. nih.gov Peptide hydrogels derived from building blocks like Fmoc-d-lys(palm)-oh offer a solution by creating biocompatible 3D scaffolds that better mimic the native extracellular matrix. nih.gov These hydrogels support cell growth in a more physiologically relevant context, enabling more accurate in vitro studies of cell behavior, differentiation, and tissue formation. nih.gov For instance, self-assembling diphenylalanine derivative hydrogels have been shown to be effective for in situ 3D cell culturing at the microscale, providing a simplified and biocompatible method for creating these crucial research environments. nih.gov The use of such peptide-derived hydrogels is seen as highly advantageous and is expected to become more common in cell culture methodologies. nih.gov

Engineering Tunable and Modular Biomaterials

A key advantage of using Fmoc-d-lys(palm)-oh is the ability to engineer biomaterials with tunable properties. By altering the peptide sequence or the concentration of the lipidated amino acid, researchers can control the mechanical stiffness, porosity, and biochemical functionality of the resulting hydrogel. This modularity allows for the creation of a wide range of biomaterials tailored to specific research questions. For example, the incorporation of different functional groups can be used to study cell adhesion, signaling, and migration in a controlled in vitro setting. This versatility makes these materials powerful tools for fundamental research in tissue engineering and regenerative medicine.

Research into Membrane Protein Solubilization and Stabilization in Model Systems

Membrane proteins, which play crucial roles in cellular communication and transport, are notoriously difficult to study due to their hydrophobic nature. The palmitoyl (B13399708) group of Fmoc-d-lys(palm)-oh enhances the lipophilicity of peptides, making them useful for interacting with and stabilizing membrane proteins within model systems. chemimpex.comchemimpex.com This allows for the solubilization and stabilization of these proteins, which is essential for investigating their structure and function. chemimpex.com By creating peptide-based environments that mimic the lipid bilayer, researchers can better understand how these vital proteins operate within their native context. chemimpex.com

Design of Targeted Delivery Research Constructs and Probes (for in vitro or in vivo animal model studies, avoiding clinical trials)

The unique structure of Fmoc-d-lys(palm)-oh is valuable in the development of targeted delivery systems for research purposes. chemimpex.comchemimpex.com The palmitoyl group can facilitate the interaction of a peptide with cell membranes, potentially enhancing cellular uptake. chemimpex.com This property is exploited in the design of probes and research constructs for in vitro and in vivo animal model studies. For example, a peptide can be functionalized with a fluorescent dye and a targeting moiety, with the lipid tail aiding in its delivery to specific cells or tissues for imaging and tracking studies. iris-biotech.de The use of D-amino acids like D-lysine can also improve the stability of these constructs against enzymatic degradation in biological systems. frontiersin.org

Exploration of Peptidic Scaffolds for Bioactive Moiety Presentation

Fmoc-d-lys(palm)-oh serves as an excellent building block for creating peptidic scaffolds designed to present bioactive moieties in a controlled manner. The lysine (B10760008) side chain provides a convenient attachment point for various molecules, such as small molecule drugs, signaling peptides, or carbohydrates. The self-assembling properties of the parent peptide can then be used to create well-defined structures where these bioactive molecules are displayed at specific densities and orientations. This approach is instrumental in studying multivalent interactions and in the development of platforms for screening bioactive compounds in a high-throughput format. Diketopiperazines (DKPs) are one example of a conformationally constrained scaffold that has shown promise for developing ligands that can modulate protein-protein interactions. uninsubria.it

Studies on Post-Translational Modifications and Protein Lipidation Mimics

Post-translational modifications (PTMs), such as the addition of lipid groups to proteins (lipidation), are crucial for regulating protein function, localization, and stability. iris-biotech.de Fmoc-d-lys(palm)-oh provides a powerful tool to mimic and study the effects of protein palmitoylation, a common form of lipidation where a palmitic acid is attached to a cysteine or lysine residue. iris-biotech.deiris-biotech.de By incorporating this lipidated amino acid into synthetic peptides, researchers can investigate how lipidation affects protein structure, protein-protein interactions, and membrane association. iris-biotech.deiris-biotech.de This is particularly important for understanding the roles of lipidated proteins in cell signaling and other fundamental biological processes. iris-biotech.de The use of acetylated lysine, another PTM mimic, can also be employed to study protein structure and interactions. iris-biotech.de

Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Purity Assessment and Isolation of Research Constructs (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are fundamental tools for the analysis and purification of Fmoc-d-lys(palm)-oh and its derivative peptide constructs. Given the compound's amphiphilic nature, combining a hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and a long palmitoyl (B13399708) chain with a hydrophilic amino acid backbone, reversed-phase HPLC (RP-HPLC) is the method of choice.

In research settings, RP-HPLC is routinely used to assess the purity of the synthesized Fmoc-d-lys(palm)-oh building block. Purity levels are critical for ensuring reproducible self-assembly behavior and are typically required to be ≥98%. chemimpex.comsigmaaldrich.comiris-biotech.deiris-biotech.de The analysis involves injecting the sample into a column packed with a nonpolar stationary phase (e.g., C4, C8, or C18 silica). A gradient elution is employed, typically using a mixture of water and a polar organic solvent like acetonitrile, both often containing a small percentage of an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape. rsc.org The Fmoc group's strong UV absorbance, usually monitored at 220 nm and 280 nm, allows for sensitive detection. rsc.org

For the isolation of larger, more complex peptide amphiphiles incorporating Fmoc-d-lys(palm)-oh, preparative HPLC is utilized. This allows for the separation of the target lipopeptide from deletion sequences or other impurities generated during solid-phase peptide synthesis (SPPS). The collected fractions corresponding to the pure product are then typically lyophilized to yield the final, highly pure peptide construct. rsc.org UPLC, offering higher resolution and faster analysis times than conventional HPLC, is also applied for purity checks, especially for complex mixtures or when high-throughput analysis is required. ambeed.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C4 or C18, 3-5 µm particle size | Separation based on hydrophobicity. C4 is often used for larger lipopeptides. rsc.org |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component of the gradient; TFA acts as an ion-pairing agent. rsc.org |

| Mobile Phase B | Acetonitrile with 0.05%-0.1% TFA | Organic component of the gradient for eluting hydrophobic compounds. rsc.org |

| Gradient | Linear gradient, e.g., 0% to 70% B over 30 minutes | Gradually increases solvent strength to elute compounds with varying hydrophobicities. rsc.org |

| Flow Rate | ~1 mL/min (analytical); >10 mL/min (preparative) | Controls the speed of separation. rsc.org |

| Detection | UV Absorbance at 220 nm & 280 nm | Detects the peptide backbone (220 nm) and the Fmoc group (280 nm). rsc.org |

Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are vital for confirming the chemical identity of Fmoc-d-lys(palm)-oh and for probing the conformational landscape of the higher-order structures it forms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to confirm the covalent structure of Fmoc-d-lys(palm)-oh. Both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provide detailed information about the molecular framework.

¹H NMR spectra are used to verify the presence of all key components of the molecule. nih.gov The aromatic protons of the fluorenyl group typically appear as a series of multiplets in the downfield region of the spectrum (δ ≈ 7.3-7.8 ppm). The aliphatic protons of the lysine (B10760008) side chain and the long palmitoyl alkyl chain produce a complex set of signals in the upfield region (δ ≈ 0.8-3.2 ppm), with the terminal methyl group of the palmitoyl chain appearing as a characteristic triplet around δ 0.8-0.9 ppm. Amide protons (N-H) are also identifiable, though their chemical shifts can be sensitive to the solvent and concentration. rsc.orgnih.gov

¹³C NMR spectroscopy complements the ¹H NMR data, providing confirmation of the carbon skeleton. rsc.orgnih.gov Distinct signals can be assigned to the carbonyl carbons of the acid, amide, and carbamate (B1207046) groups, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the lysine and palmitoyl chains. spectrabase.com For larger self-assembled structures, specialized NMR techniques like diffusion NMR can be used to study the partitioning of the lipopeptide between different phases, such as in a micellar solution. mdpi.com

| Structural Moiety | Technique | Expected Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Fmoc Group (Aromatic) | ¹H NMR | 7.30 - 7.90 | nih.gov |

| ¹³C NMR | 120 - 144 | nih.gov | |

| Fmoc Group (Aliphatic CH, CH₂) | ¹H NMR | 4.20 - 4.40 | nih.gov |

| ¹³C NMR | 47, 66 | nih.gov | |

| Lysine Backbone & Side Chain (CH, CH₂) | ¹H NMR | 1.20 - 3.80 | spectrabase.comchemicalbook.com |

| ¹³C NMR | 22 - 55 | spectrabase.com | |

| Palmitoyl Chain (Aliphatic CH₂, CH₃) | ¹H NMR | 0.85 (t, CH₃), 1.25 (s, bulk CH₂), 2.15 (t, α-CH₂) | rsc.org |

| ¹³C NMR | 14 (CH₃), 22-34 (bulk CH₂), 36 (α-CH₂) | rsc.org | |

| Carbonyls (COOH, Amide, Carbamate) | ¹H NMR | N/A | N/A |

| ¹³C NMR | 156 (Fmoc C=O), 172-177 (Amide & COOH C=O) | nih.gov |

Fourier-Transform Infrared (FTIR) spectroscopy is a crucial technique for analyzing the secondary structure of peptides and their assemblies. nih.gov The analysis focuses on the amide bands of the peptide backbone, which are sensitive to hydrogen bonding patterns. thermofisher.com

The Amide I band (1600–1700 cm⁻¹), arising primarily from C=O stretching vibrations, is the most informative region for secondary structure determination. shimadzu.com In self-assembled structures derived from Fmoc-d-lys(palm)-oh, the presence of a strong absorption peak around 1620–1640 cm⁻¹ is indicative of intermolecular hydrogen bonding and the formation of β-sheet structures. researchgate.netresearchgate.net A peak around 1650-1660 cm⁻¹ would suggest an α-helical conformation, while absorption near 1644 cm⁻¹ is often assigned to a random coil or disordered state. thermofisher.comresearchgate.net The Amide II band (1510–1580 cm⁻¹), which results from N-H bending and C-N stretching, can also be analyzed to support the assignments made from the Amide I band. thermofisher.com

| Frequency Range (cm⁻¹) | Assigned Secondary Structure | Reference |

|---|---|---|

| 1620 - 1640 | β-Sheet | researchgate.net |

| 1640 - 1650 | Random Coil | researchgate.net |

| 1650 - 1660 | α-Helix | researchgate.net |

| 1660 - 1680 | β-Turn | shimadzu.com |

Circular Dichroism (CD) spectroscopy is an essential tool for investigating the chiral environment and conformational properties of self-assembling lipopeptides in solution. researchgate.net This technique measures the differential absorption of left and right-handed circularly polarized light by chiral molecules. The resulting spectrum provides a signature of the predominant secondary structure.

For constructs containing Fmoc-d-lys(palm)-oh, CD spectroscopy reveals insights into both the peptide backbone conformation and the supramolecular arrangement of the Fmoc chromophores. mdpi.com The formation of β-sheet aggregates, a common assembly motif for such amphiphiles, is typically characterized by a single negative band (a minimum) around 216-220 nm. researchgate.netnih.gov In contrast, a random coil conformation shows a strong negative band near 200 nm. nih.gov The aromatic Fmoc groups can also contribute to the CD spectrum in the 240-320 nm range, where positive peaks may suggest a highly ordered, chiral stacking of the fluorenyl moieties within the self-assembled structure. mdpi.comnih.gov By monitoring changes in the CD signal as a function of concentration, temperature, or pH, researchers can study the dynamics of the self-assembly process and the stability of the resulting conformations. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis

Microscopic Imaging Techniques for Morphological Characterization of Assembled Structures

While spectroscopic methods provide information on molecular and secondary structure, microscopic techniques offer direct visualization of the morphology of the macroscopic structures formed by the self-assembly of Fmoc-d-lys(palm)-oh.

Transmission Electron Microscopy (TEM) is widely used to characterize the morphology of nanostructures formed by peptide amphiphiles. rsc.org Samples for TEM are typically prepared by placing a small volume of the lipopeptide solution (often in a hydrogel state) onto a copper grid, blotting the excess liquid, and allowing it to dry. rsc.org A negative staining agent, such as uranyl acetate (B1210297), is often applied to enhance contrast.

TEM studies of self-assembled Fmoc-amino acid derivatives, including lipopeptides, frequently reveal the formation of long, entangled nanofibrillar or nanotape networks. researchgate.netnih.gov These fibrils are the building blocks of the macroscopic hydrogel. The high-resolution images obtained from TEM can provide data on the dimensions of these structures, such as their width and length, confirming the presence of hierarchical self-assembly from the molecular level to the nanoscale. The observed morphology, such as the formation of fibrous networks, is consistent with the β-sheet-driven assembly mechanism often suggested by FTIR and CD spectroscopy. researchgate.netmdpi.com

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a critical imaging technique for characterizing the morphology and surface topography of self-assembled structures derived from Fmoc-d-lys(palm)-oh. thermofisher.comresearchgate.net This method utilizes a focused beam of electrons to scan the surface of a specimen, generating high-resolution images that reveal detailed information about the three-dimensional architecture of the sample. nanoscience.com In the context of materials formed from lipoamino acids like Fmoc-d-lys(palm)-oh, SEM is indispensable for visualizing the supramolecular structures that arise from self-assembly processes, such as the formation of hydrogels, nanofibers, or other aggregates. researchgate.net

The preparation of samples, typically involving dehydration and coating with a conductive material, allows for the examination of the intricate networks formed by these molecules. plos.org Research on analogous Fmoc-amino acid systems demonstrates that SEM can effectively reveal the morphology of the resulting structures. For instance, studies on the self-assembly of Fmoc-Lys(Fmoc)-OH, a related compound, show the formation of dense fibrillar networks. nih.gov The molecules first associate into dendrimer-like structures which then interact to form a fibrous network. nih.gov In other cases, self-assembly can lead to the formation of aggregates with distinct shapes, such as spherulites. nih.gov

SEM imaging provides crucial insights into how variations in environmental conditions (e.g., solvent, pH, temperature) or molecular structure can influence the final morphology of the assembled material. nih.govmdpi.com The technique can distinguish between different structures, such as regular microspheres packed in hexagonal arrangements versus irregular aggregates that may form under different thermal conditions. nih.govmdpi.com This level of detail is fundamental to understanding the structure-property relationships that govern the potential applications of these materials.

Table 1: Morphological Findings from SEM Analysis of Related Fmoc-Amino Acid Assemblies

| Compound/System | Observed Morphology | Reference Conditions | Citation |

|---|---|---|---|

| Fmoc-Lys(Fmoc)-OH | Dense fibrillar network, dendrimer-like structures | Gelation in DMSO/phosphate buffer | nih.gov |

| M₂ molecules (unspecified Fmoc-based) | Aggregates in the form of spherulites | Self-assembly in solution | nih.gov |

| Fmoc-g(Bhoc)-OH | Regular, hexagonally packed microspheres | Drop-casting in water at 20-40 °C | nih.govmdpi.com |

Dynamic Light Scattering (DLS) for Aggregate Size Analysis

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used to determine the size distribution of small particles and molecules in suspension. lsinstruments.chhoriba.com For Fmoc-d-lys(palm)-oh, DLS is particularly valuable for analyzing the initial stages of self-assembly and characterizing the size of the resulting aggregates, such as micelles or nanoparticles, in an aqueous environment. encyclopedia.pub

The technique works by illuminating a sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. unchainedlabs.com These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly. lsinstruments.chunchainedlabs.com By analyzing these fluctuations, DLS can determine the translational diffusion coefficient of the particles, which is then used to calculate the hydrodynamic diameter via the Stokes-Einstein equation. lsinstruments.chhoriba.com

In addition to providing the average particle size (often reported as the Z-average), DLS also yields the Polydispersity Index (PDI). researchgate.net The PDI is a measure of the broadness of the size distribution; a low PDI value indicates a monodisperse sample with particles of a uniform size, whereas a high PDI suggests a polydisperse sample with a wide range of particle sizes. researchgate.net This information is crucial for assessing the homogeneity and stability of the self-assembled structures. Research on related amphiphilic peptides demonstrates the utility of DLS in confirming the formation and size of nanostructures in solution. For example, DLS is used to assess the size and aggregation state of various biologics, including peptides, and can detect even small populations of larger aggregates. unchainedlabs.com

Table 2: Representative DLS Data for Self-Assembled Systems

| System | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Key Finding | Citation |

|---|---|---|---|---|

| Lipidated peptide 2 | 74.6 ± 10.9 | Not specified | Characterization of self-assembled peptide nanostructure size. | acs.org |

| Peptide 3 | 13.7 ± 1.4 | Not specified | Characterization of self-assembled peptide nanostructure size. | acs.org |

| Stearyl-R9 | 210 ± 49.1 | Not specified | Characterization of self-assembled peptide nanostructure size. | acs.org |

X-ray Diffraction (XRD) for Ordered Assemblies

X-ray Diffraction (XRD) is a powerful analytical technique used to investigate the internal structure of crystalline and semi-crystalline materials. In the study of Fmoc-d-lys(palm)-oh, XRD provides critical information about the molecular packing and long-range order within its self-assembled structures. The ability of Fmoc-amino acids to self-assemble is often driven by a combination of non-covalent interactions, including π-π stacking of the fluorenyl groups and hydrogen bonding, which can lead to highly ordered structures like β-sheets. mdpi.com

When a sample is irradiated with X-rays, the atoms in the ordered lattice diffract the X-rays in specific directions. The resulting diffraction pattern contains a series of peaks at specific angles, which correspond to the periodic spacing between atomic planes in the material, known as d-spacing. For self-assembling peptide systems, these patterns can confirm the presence of ordered secondary structures.

For example, in studies of hydrogels formed from Fmoc-phenylalanine, powder XRD (PXRD) was used to compare the lyophilized gel with the starting powder. researchgate.net The powder showed sharp, distinct peaks indicative of a crystalline nature, while the lyophilized gel displayed broader peaks, suggesting a semi-crystalline or polymorphic state. researchgate.net Analysis of the XRD data can reveal characteristic d-spacing values. These spacings are often attributed to specific molecular arrangements: a spacing of approximately 3-5 Å is typically associated with the inter-strand distance in a β-sheet, while a larger spacing (often >10 Å) can correspond to the distance between the π-π stacked Fmoc groups or the length of the peptide molecule itself. researchgate.net This information is essential for building a detailed molecular model of the self-assembled architecture.

Table 3: Typical XRD Findings for Self-Assembled Fmoc-Amino Acids

| System | Characteristic d-spacing (Å) | Structural Interpretation | Citation |

|---|---|---|---|

| Fmoc-Phenylalanine (FmocF) lyophilized gel | 11.7 | Distance related to molecular packing, possibly involving Fmoc groups. | researchgate.net |

| Fmoc-Phenylalanine (FmocF) lyophilized gel | 3.4 | Corresponds to the inter-atomic distance between β-strands. | researchgate.net |

Future Perspectives and Emerging Research Directions

Advancements in Orthogonal Synthesis Strategies for Complex Lipidated Peptides

The synthesis of complex peptides, such as branched or multi-functionalized structures that incorporate lipid moieties, demands sophisticated and highly selective chemical strategies. The future of synthesizing peptides containing building blocks like Fmoc-d-lys(palm)-oh lies in the refinement of orthogonal protecting group strategies. Orthogonal protection allows for the selective removal of one type of protecting group in the presence of others, enabling site-specific modifications on a growing peptide chain. sigmaaldrich.comsigmaaldrich-jp.com

The standard Fmoc solid-phase peptide synthesis (SPPS) relies on the base-lability of the Fmoc group for N-terminal protection and acid-lability for side-chain protecting groups. issuu.com To achieve more complex architectures, additional protecting groups with unique cleavage conditions are required. For instance, to attach the palmitoyl (B13399708) group to the lysine (B10760008) side chain at a specific step during synthesis, the lysine can be introduced with its ε-amino group protected by a group orthogonal to both Fmoc and other acid-labile side-chain protectors. sigmaaldrich.comacs.org

Future research will likely focus on expanding the toolbox of these orthogonal groups and optimizing their cleavage conditions to be more efficient and environmentally friendly. researchgate.net The development of novel protecting groups that can be removed by enzymes, light, or specific metal catalysts will allow for even more intricate molecular designs.

Table 1: Orthogonal Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonal To |

|---|---|---|---|

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl | ivDde | 2% Hydrazine (NH₂NH₂) in DMF | Fmoc/Boc/Trt/Pbf |

| 4-Methyltrityl | Mtt | 1-5% Trifluoroacetic Acid (TFA) in DCM | Fmoc/Boc/tBu |

| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ / Scavenger (e.g., PhSiH₃) | Fmoc/Boc/tBu |

This table provides examples of protecting groups used for orthogonal synthesis strategies in peptide chemistry. sigmaaldrich.comsigmaaldrich-jp.comiris-biotech.deiris-biotech.de

The use of ivDde-Lys(Fmoc)-OH, for example, allows for modification of the lysine side-chain immediately after its incorporation, while the main peptide chain is still being elongated. sigmaaldrich.comsigmaaldrich-jp.com Similarly, the Alloc group can be selectively removed using a palladium catalyst, enabling the attachment of moieties like the palmitoyl-glutamic acid unit found in the drug Liraglutide (B1674861). acs.org These strategies are crucial for creating highly complex, multi-functional lipidated peptides where precise control over the molecular architecture is paramount.

Engineering Stimuli-Responsive Supramolecular Systems from Fmoc-D-Lys(Palm)-OH

The self-assembly of peptide-based molecules into ordered nanostructures is a rapidly growing field with applications in drug delivery, tissue engineering, and diagnostics. acs.orgnih.gov Fmoc-d-lys(palm)-oh is an archetypal peptide amphiphile, where the hydrophobic palmitoyl tail and aromatic Fmoc group drive self-assembly in aqueous environments, while the charged lysine headgroup influences solubility and intermolecular interactions. chemimpex.comrsc.org A key future direction is the engineering of these systems to be "smart" or stimuli-responsive, meaning they change their structure or properties in response to specific environmental cues. rsc.org

The components of Fmoc-d-lys(palm)-oh offer multiple handles for engineering responsiveness. The carboxylic acid and amine of the lysine backbone are pH-sensitive. At low pH, the carboxylic acid is protonated, reducing electrostatic repulsion and potentially favoring assembly. researchgate.net Conversely, at high pH, deprotonation can lead to disassembly. nih.gov This pH-responsiveness is a critical feature for applications like drug delivery, where a payload could be released in the acidic environment of a tumor or endosome. rwth-aachen.de

Future research will explore the incorporation of other stimuli-responsive elements. For example, temperature-responsive polymers could be conjugated to the peptide, or photosensitive groups could be used to trigger assembly or disassembly with light. The D-amino acid configuration ensures that these supramolecular structures are resistant to enzymatic degradation, making them more robust for in vivo applications. tandfonline.combiopharmaspec.com

Table 2: Potential Stimuli-Responsive Systems Based on Lipidated Peptides

| Stimulus | Responsive Moiety | Potential System Response |

|---|---|---|

| pH | Carboxylic acid, amino groups | Hydrogel formation/dissolution, nanoparticle assembly/disassembly. nih.govrwth-aachen.de |

| Temperature | Conjugated thermo-responsive polymers | Change in solubility, micelle-to-unimer transition. rwth-aachen.de |

| Redox | Incorporated disulfide bonds | Cleavage of crosslinks, release of cargo. |

| Light | Photosensitive protecting groups or isomers | Conformational change, triggered disassembly. |

This table outlines potential external stimuli and the corresponding responses that could be engineered into supramolecular systems using lipidated peptide building blocks.

Integration of Computational Design with Experimental Self-Assembly Research

While experimental techniques provide invaluable data on the final, self-assembled structures, understanding the complex molecular pathways of assembly remains a significant challenge. aip.org The integration of computational modeling with experimental research represents a powerful paradigm for advancing the field of supramolecular materials. nih.govnih.gov

Computational methods, such as molecular dynamics (MD) simulations and artificial intelligence-enhanced de novo design, can provide atomistic-level insights into the non-covalent interactions (e.g., π-π stacking of Fmoc groups, hydrophobic interactions of palmitoyl chains) that govern self-assembly. aip.orgnih.gov These models can predict how changes in the molecular structure of a building block like Fmoc-d-lys(palm)-oh will affect the resulting morphology of the nanostructure, be it a fiber, sheet, or micelle. acs.orgrsc.org

This predictive power allows researchers to screen vast numbers of potential peptide sequences and modifications in silico, identifying promising candidates before engaging in time-consuming and costly synthesis and experimentation. nih.govrsc.org The computational results can then guide experimental work, while experimental data from techniques like circular dichroism, transmission electron microscopy, and X-ray diffraction can be used to validate and refine the computational models. nih.gov This iterative feedback loop between computational design and experimental validation accelerates the discovery and optimization of novel functional materials derived from lipidated peptides. nih.gov

Exploration of Novel Biochemical and Biophysical Tools Derived from Lipidated D-Amino Acids

The incorporation of D-amino acids into peptides confers remarkable resistance to proteolysis, as natural proteases are stereospecific for L-amino acids. tandfonline.combiopharmaspec.compnas.org This stability is a highly desirable feature for the development of new biochemical and biophysical tools designed to function in complex biological environments. When combined with lipidation, which can enhance membrane interaction and cellular uptake, D-amino acid-containing molecules become robust probes and modulators of biological processes. nih.govnih.gov

Future research will focus on harnessing these properties to create a new generation of research tools. For example, lipidated D-peptides can be functionalized with fluorescent dyes to create stable probes for long-term cell imaging, tracking specific proteins, or monitoring membrane dynamics. nih.gov Their resistance to degradation ensures a longer signal lifetime compared to their L-peptide counterparts.

Furthermore, these molecules can be designed as stable inhibitors or modulators of protein-protein interactions. nih.gov The D-configuration prevents them from being quickly cleared, increasing their effective concentration and duration of action in cell culture or in vivo models. pnas.org Another emerging area is the use of D-amino acids as substrates for chemogenetic tools like D-amino acid oxidase (DAAO), which generates hydrogen peroxide on demand, allowing for precise spatiotemporal studies of redox signaling. nih.gov Lipidated D-amino acids could potentially be used to target DAAO activity to specific subcellular membranes.

Table 3: Potential Applications of Lipidated D-Amino Acid-Based Tools

| Tool Type | Key Features | Potential Application |

|---|---|---|

| Fluorescent Probes | Protease resistance, membrane anchoring | Long-term live-cell imaging, tracking of membrane components. nih.gov |

| Stable Antagonists/Agonists | High stability, enhanced bioavailability | Modulating cell surface receptor activity in vivo. nih.gov |

| Enzyme-Resistant Inhibitors | Resistance to degradation, specific binding | Probing protein-protein interactions within cellular pathways. nih.gov |

This table summarizes potential biochemical and biophysical tools that can be developed from lipidated D-amino acids and their prospective research applications.

Q & A

Q. What are the standard protocols for synthesizing Fmoc-D-Lys(Palm)-OH, and how do reaction conditions influence yield?

Synthesis typically involves solid-phase peptide synthesis (SPPS) with careful control of temperature (20–25°C) and pH (neutral to slightly basic). The Fmoc group is introduced to protect the α-amino group, while the palmityl (Palm) moiety modifies the ε-amino group of lysine. Reaction efficiency depends on coupling agents (e.g., HATU or DIC) and activation time. For example, neutral pH is critical for native chemical ligation (NCL), as seen in analogous Fmoc-Cys(Palm)-OH reactions . Optimize solvent polarity (e.g., DMF or DCM) to enhance solubility of hydrophobic Palm groups .

Q. What analytical techniques are recommended to confirm the purity and structure of Fmoc-D-Lys(Palm)-OH?

- HPLC : Use reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) to assess purity (>99% per guidelines in ).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions).

- NMR : 1H/13C NMR to verify Fmoc and Palm group integration (e.g., aromatic protons for Fmoc at δ 7.2–7.8 ppm) .

Q. How should researchers handle and store Fmoc-D-Lys(Palm)-OH to maintain stability?

Store desiccated at -20°C for short-term use (1 month) or -80°C for long-term stability (6 months). Avoid moisture and repeated freeze-thaw cycles. Use anhydrous solvents (e.g., DMF) during synthesis to prevent hydrolysis of the Fmoc group .

Q. What are the primary applications of Fmoc-D-Lys(Palm)-OH in peptide engineering?

This compound is used to introduce lipid modifications (e.g., Palm groups) into peptides, enabling studies on membrane interactions, cellular uptake, and self-assembly. It is critical for synthesizing antimicrobial peptides (AMPs) and vaccine adjuvants where hydrophobicity modulates bioactivity .

Advanced Research Questions

Q. How can researchers resolve low coupling efficiency during SPPS when using Fmoc-D-Lys(Palm)-OH?

Low efficiency may arise from steric hindrance due to the bulky Palm group. Mitigation strategies include:

Q. How do contradictory data on Palm group stability under acidic conditions impact experimental design?

While Fmoc groups are stable in mild acids (e.g., 20% piperidine), the Palm ester may hydrolyze in strong acids (pH < 3). If conflicting stability data exist, conduct pre-experiments using TLC or MS to assess degradation under intended deprotection conditions (e.g., TFA cleavage). Adjust protocols to minimize acid exposure time .

Q. What advanced strategies enable orthogonal deprotection of Fmoc and Palm groups in multi-functional peptides?

Use ivDde or Alloc protection for lysine’s ε-amino group alongside Fmoc. For example, ivDde is removed with 2% hydrazine (pH 4.5), leaving Fmoc and Palm intact. This allows sequential deprotection for selective modifications .

Q. How can researchers detect and address incomplete deprotection of the Fmoc group?

Incomplete deprotection leads to truncated peptides. Analyze by LC-MS for mass discrepancies (+135.12 Da residual Fmoc). Optimize deprotection with 20% piperidine in DMF (2 × 5 min) and add 0.1 M HOBt to suppress diketopiperazine formation .

Q. What methodologies are effective in characterizing Palm-modified peptide interactions with lipid bilayers?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to immobilized liposomes.

- Circular Dichroism (CD) : Assess secondary structure changes in membrane-mimetic environments (e.g., SDS micelles).

- Fluorescence Spectroscopy : Use Trp or NBD-labeled peptides to monitor insertion into lipid monolayers .

Q. How should researchers manage hazardous by-products generated during Fmoc-D-Lys(Palm)-OH synthesis?

- Waste Disposal : Collect hydrazine (from ivDde deprotection) in designated containers for neutralization.

- Ventilation : Use fume hoods during TFA cleavage to avoid inhalation hazards.

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin contact with irritants like HATU .

Data Analysis & Troubleshooting

Q. How can NMR spectral discrepancies in Fmoc-D-Lys(Palm)-OH be interpreted?

Unexpected peaks may indicate:

Q. What experimental controls are essential when studying Palm-modified peptide cytotoxicity?

Q. How can researchers address discrepancies in reported melting points for Fmoc-D-Lys(Palm)-OH?

Variations may stem from polymorphic forms or impurities. Recrystallize from ethanol/water (9:1) and compare DSC thermograms with literature. Cross-validate purity via elemental analysis .

Methodological Optimization

Q. What strategies improve solubility of Palm-modified peptides in aqueous buffers?

Q. How can automated SPPS be adapted for large-scale synthesis of Palm-modified peptides?

- Resin Swelling : Pre-swell Wang resin in DCM for 1 hour.

- Flow Rate : Reduce to 2 mL/min to ensure even reagent distribution.

- In-Line Monitoring : Integrate UV monitoring at 301 nm (Fmoc depletion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.